molecular formula C7H12OS B2636680 3-(2-Methylsulfanylethyl)cyclobutan-1-one CAS No. 2358066-59-6

3-(2-Methylsulfanylethyl)cyclobutan-1-one

Cat. No. B2636680
M. Wt: 144.23
InChI Key: BENBIAUQEVYQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylsulfanylethyl)cyclobutan-1-one is a chemical compound that belongs to the class of cyclobutanones. It is commonly used in scientific research for its unique chemical properties and potential applications in the field of medicine. In

Scientific Research Applications

Stereoconvergent Transformations

One application of cyclobutane derivatives in scientific research involves stereoconvergent transformations. A study by Yamashita et al. (2004) demonstrated the use of 1,2a-disubstituted benzo[b]cyclobutapyrans, prepared through photochemical [2+2] cycloaddition, in synthesizing 1,3-disubstitutedtetrahydrodibenzofurans. This method was applied in the second-generation synthesis of (±)-Linderol A, highlighting the utility of cyclobutane derivatives in complex organic synthesis and natural product assembly Yamashita et al., 2004.

Intermediates in Synthesis

Cyclobutyl derivatives serve as intermediates in the synthesis of complex molecular structures. Bernard et al. (2004) explored cyclobutanones and tertiary cyclobutanols as precursors for creating new chromenes containing a cyclobutane ring via acid-catalyzed intramolecular alkylation. This work illustrates the role of cyclobutane derivatives in the synthesis of compounds with potential applications in materials science and pharmaceuticals Bernard et al., 2004.

Novel Agonists and Antagonists

The chemical versatility of cyclobutane derivatives extends to medicinal chemistry, where they are used to develop novel therapeutic agents. A study by Liu et al. (2012) identified a new class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists based on cyclobutane structures. These compounds showed enhanced potency in vitro and in vivo, underlining the potential of cyclobutane derivatives in drug discovery and development Liu et al., 2012.

Photocatalysis and Material Science

Cyclobutane derivatives are also instrumental in photocatalysis and material science. Hu et al. (2015) described the synthesis of a Zn(II) coordination polymer that undergoes a [2+2] photocycloaddition reaction under UV light. This polymer demonstrates selective luminescence sensing of iron(III) ions and selective absorption of dyes, highlighting the potential of cyclobutane derivatives in developing new materials with specific optical and chemical properties Hu et al., 2015.

DFT Calculations and Molecular Characterization

Advancements in computational chemistry utilize cyclobutane derivatives for theoretical studies. DFT calculations on newly synthesized cyclobutane compounds offer insights into their structural and electronic properties, aiding in the design of molecules with desired reactivities and functions. Such studies bridge experimental and theoretical chemistry, providing a deeper understanding of molecular behavior Letters in Applied NanoBioScience, 2022.

properties

IUPAC Name

3-(2-methylsulfanylethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-3-2-6-4-7(8)5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENBIAUQEVYQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylsulfanylethyl)cyclobutan-1-one

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